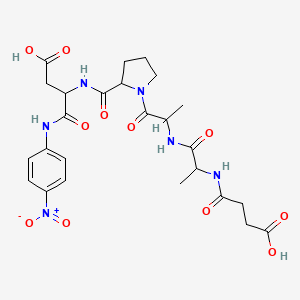![molecular formula C16H18ClNO2 B12076509 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride CAS No. 856255-80-6](/img/structure/B12076509.png)
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a benzaldehyde group linked to a pyridine ring through an ethoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde typically involves the reaction of 5-ethyl-2-pyridinemethanol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzoic acid
- 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl alcohol
- 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylamine
Uniqueness
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
856255-80-6 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H |
InChI Key |
SLLVBWFLNCBMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



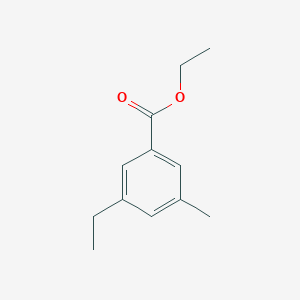
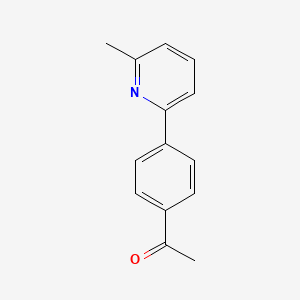
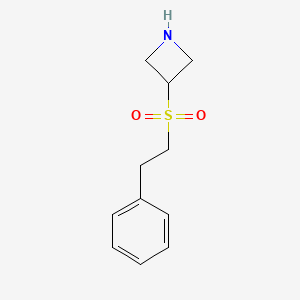


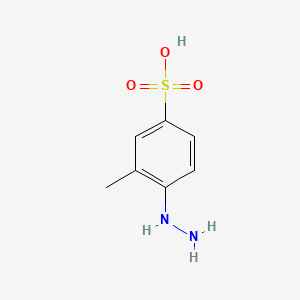
![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)
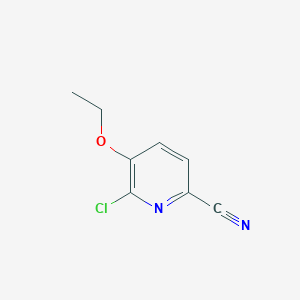

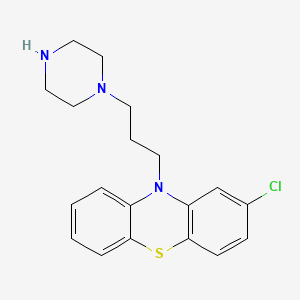
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
